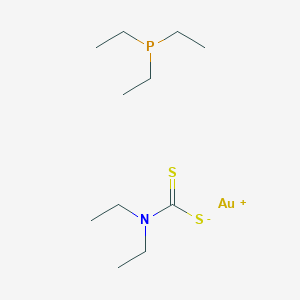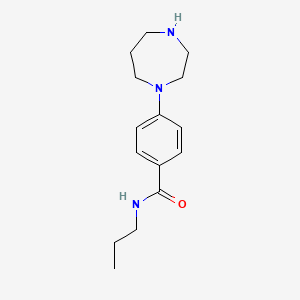
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is a coordination compound that features a gold ion coordinated with N,N-diethylcarbamodithioate and triethylphosphane ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;gold(1+);triethylphosphane typically involves the reaction of gold(1+) salts with N,N-diethylcarbamodithioate and triethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The gold(1+) salt, such as gold chloride, is dissolved in a suitable solvent, and then N,N-diethylcarbamodithioate and triethylphosphane are added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(3+) complexes, while reduction may produce gold(0) species .
科学的研究の応用
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of N,N-diethylcarbamodithioate;gold(1+)triethylphosphane involves its interaction with molecular targets through coordination chemistry. The gold ion can form strong bonds with sulfur and nitrogen atoms in biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .
類似化合物との比較
Similar Compounds
Dimethylgold(III) diethyldithiocarbamate: Similar in structure but with different ligands and oxidation state.
Sodium diethyldithiocarbamate trihydrate: A related compound with sodium instead of gold.
Uniqueness
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is unique due to the presence of both N,N-diethylcarbamodithioate and triethylphosphane ligands coordinated to a gold ion.
特性
分子式 |
C11H25AuNPS2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
InChIキー |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)





![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)




